
舍曲林,顺式-(-)-
描述
Synthesis Analysis
The synthesis of related tetrahydronaphthalen-1-amines involves stereoselective processes. For instance, a stereoselective process for a similar compound, "(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride," has been developed on a multikilogram scale, highlighting key steps such as the synthesis of sulfinyl imine and its stereoselective reduction. This process yields the compound with high chemical and stereochemical purity, demonstrating the feasibility of large-scale synthesis of stereoselectively controlled tetrahydronaphthalen-1-amines (Han et al., 2007).
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined through various analytical techniques. For example, the structure of "(±)‐2,4‐Dichloro‐6‐{(RS)‐phenyl[(1RS)‐1,2,3,4‐tetrahydronaphthalen‐1‐ylamino]methyl}phenol" was elucidated, showing intramolecular O—H⋯N hydrogen bonds and N—H⋯Cl hydrogen bonds that form centrosymmetric dimers in the crystal structure, highlighting the intricate intermolecular interactions that can influence the compound's properties and reactivity (Zhang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of tetrahydronaphthalen-1-amines involves a variety of reactions. For example, the synthesis of N,N-bis(1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)methanamine hydrochloride and its conversion into spiro compounds through heating in acidic conditions showcases the compound's ability to undergo complex transformations, including oxidation reactions that modify the methylene group of the allylamine fragment (Malkova et al., 2014).
Physical Properties Analysis
The synthesis and characterization of closely related compounds, such as "N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine," provide insights into their physical properties. Techniques like FT-IR, NMR, LC-Mass, and UV-Visible spectroscopy, along with X-ray diffraction, offer comprehensive data on the compound's structure and physical characteristics, including the distribution of electrostatic potential within the crystal structure (Gayathri et al., 2019).
Chemical Properties Analysis
Investigations into the chemical properties of tetrahydronaphthalen-1-amines include studies on their reactivity with various reagents and conditions. For example, the reaction of similar compounds with primary amines to yield benzo[g]indoles as major products, along with the formation of minor products, demonstrates the versatile reactivity of the tetrahydronaphthalen-1-amine scaffold in organic synthesis (Yi et al., 2005).
科学研究应用
抗抑郁药物
舍曲林,以其(1S,4S)-形式,是佐洛特®(辉瑞)的活性药物成分(API),一种用于治疗抑郁症和焦虑症的药物 . 它是一种成熟的SSRI(选择性血清素再摄取抑制剂)药物,在治疗各种精神疾病方面有良好的记录 .
其他精神疾病的治疗
除了抑郁症和焦虑症,舍曲林还被广泛用于缓解强迫症(OCD)、创伤后应激障碍(PTSD)和经前焦虑症 .
化学酶法合成
舍曲林已使用化学酶法合成,采用酮还原酶(KREDs)生成关键的手性前体 . 这种方法已用于制备舍曲林,一种已确立的抗抑郁药物 .
缓蚀剂
已研究了立体异构体形式顺式-(1S,4S)-SRT 的舍曲林对 1 M HCl 中的低碳钢 (MS) 的缓蚀作用,浸泡时间为 4 小时,温度范围为 303 K - 333 K . 该药物在 50 ppm 和 313 K 时显示出令人满意的结果,为 93.3% .
对映异构体分离
舍曲林对映异构体已通过半连续和连续工艺分离,重点关注优先结晶、膜分离和连续色谱 . 这一点很重要,因为对映异构体的生物活性以及生物利用度往往不同
作用机制
Sertraline, cis-(-), also known as Sertraline, (1R,4R)- or (1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine or Sertraline enantiomer, is a potent and selective inhibitor of serotonin reuptake . This article will discuss the mechanism of action of Sertraline, cis-(-) in detail.
Target of Action
Sertraline primarily targets the serotonin transporter (SERT) , leading to an increase in serotonergic activity . It also interacts with other targets such as 5-HTR 2B (5-hydroxytryptamine receptor 2B subtype), SLC6A2 (norepinephrine transporter), SLC6A3 (dopamine transporter) and SLC6A4 (serotonin transporter) .
Mode of Action
Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane, thereby increasing serotonergic activity . It binds to its targets and inhibits their function, leading to increased synaptic concentration of serotonin in the central nervous system .
Biochemical Pathways
Sertraline affects several biochemical pathways. It has been found to modulate autophagy, cause DNA fragmentation, and induce radical oxygen species (ROS) formation . It also targets important cellular pathways involved in tumorigenesis such as the TNF-MAP4K4-JNK pathway, the antiapoptotic pathway PI3K/Akt/mTOR, and the AMPK/mTOR axis .
Pharmacokinetics
Sertraline is slowly absorbed following oral administration and undergoes extensive first-pass oxidation to form N-desmethyl-sertraline, a weakly active metabolite . It has a half-life of about 26 hours . Sertraline mildly inhibits the CYP2D6 isoenzyme, resulting in 10%–50% elevation in plasma levels of a co-administered CYP2D6 substrate . Its effect on cyp1a2, cyp3a3/4, cyp2c9, and cyp2c19 appears minimal .
Result of Action
Sertraline decreases cell viability, proliferation, migration, and invasion, induces apoptosis, and causes cell cycle arrest in different types of cancer cells . It also has a positive regulatory effect on both the formation of neural precursor cells and the survival of newly formed neurons in the hypothalamus .
Action Environment
Environmental factors and stress factors can affect the physiological response to sertraline . For instance, chronic mild stress can lead to biochemical changes that persist over 4 weeks, with lower levels of branched chain amino acids correlating to better treatment outcomes .
生化分析
Biochemical Properties
Sertraline, cis-(-)- selectively inhibits the plasma membrane serotonin transporter (SERT) and thereby blocks serotonin re-uptake from the neuronal synapse . This results in an increase in serotonergic neurotransmission by allowing serotonin molecules to act for extended periods of time .
Cellular Effects
Sertraline, cis-(-)- has been shown to have strong growth inhibitory effects on certain types of cells . It can inhibit photosynthetic pigment synthesis, cause oxidative damage, destroy cell membranes, and promote certain types of synthesis and release .
Molecular Mechanism
The molecular mechanism of action of Sertraline, cis-(-)- involves the inhibition of the serotonin transporter, leading to an increase in the concentration of serotonin in the synaptic cleft . This results in enhanced serotonergic neurotransmission, which is believed to be the primary mechanism underlying its therapeutic effects .
Temporal Effects in Laboratory Settings
Sertraline, cis-(-)- has a linear pharmacokinetic profile and a half-life of about 26 hours . Its major metabolite, desmethylsertraline, does not appear to inhibit serotonin reuptake . Several weeks of therapy with sertraline may be required before beneficial effects are noticed .
Dosage Effects in Animal Models
In animal models, the effects of Sertraline, cis-(-)- have been observed to vary with different dosages . At certain doses, it has been shown to reduce aggressive behavior, while at other doses, it can cause side effects such as tiredness, vomiting, diarrhea, lack of appetite, anxiety, irritability, sleeplessness, shaking, tremors, itchy skin, or panting .
Metabolic Pathways
Sertraline, cis-(-)- is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases . Its major metabolic pathways have been established in animal studies and are presumed to be similar in humans .
Transport and Distribution
Sertraline, cis-(-)- is widely distributed, and its volume of distribution is estimated to be more than 20L/kg . Post-mortem studies in humans have measured liver tissue concentrations of 3.9–20 mg/kg for sertraline and between 1.4 to 11 mg/kg for its active metabolite, N-desmethyl-sertraline .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the presynaptic terminals where it inhibits the serotonin transporter .
属性
IUPAC Name |
(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKDLMBJGBXTGI-SJKOYZFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401036448 | |
| Record name | cis-(-)-Sertraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665111 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
79617-98-4 | |
| Record name | Sertraline, cis-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-(-)-Sertraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SERTRALINE, CIS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVO48CMI7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is understanding the solid-state characteristics of Sertraline enantiomers important?
A1: Research has shown that the crystalline Sertraline enantiomer exhibits less polymorphism compared to its hydrochloride salt. [] This is crucial as less polymorphism generally translates to more predictable and consistent drug manufacturing and performance. Knowing that the Sertraline racemate exists as a racemic compound, confirmed by melting point phase diagram and spectroscopy analysis, helps in understanding its solid-state behavior and potential implications for drug formulation. [] Additionally, the crystal structures of both the racemate (monoclinic P121/n1) and enantiomer (P21) have been determined, providing valuable insights into their molecular arrangements and potential impact on physicochemical properties. []
Q2: What analytical techniques are effective for separating and quantifying Sertraline enantiomers?
A2: Microemulsion electrokinetic chromatography (MEKC) has proven effective in separating the cis-trans isomers and enantiomers of Sertraline. [] This method utilizes a capillary modified with a molecular film composed of poly(diallyldimethylammonium-chloride) and β-cyclodextrin. This specific setup, combined with a microemulsion containing acetonitrile, sodium dodecyl sulfate, n-butanol, and n-hexane buffered with sodium tetraborate, enables the baseline separation of all four Sertraline cis-trans isomers and enantiomers. [] This method offers a sensitive detection limit, reaching 0.15 mg/L for some isomers and enantiomers, making it suitable for analyzing even low concentrations of Sertraline in various matrices. []
Q3: Can you elaborate on other analytical methods employed in studying Sertraline enantiomers?
A3: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) combined with a direct injection achiral-chiral column switching technique has proven valuable in determining the plasma levels of Sertraline enantiomers in rats. [] While the abstract doesn't provide detailed methodology, this approach highlights the use of sophisticated analytical techniques for studying the pharmacokinetics of Sertraline enantiomers in biological samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



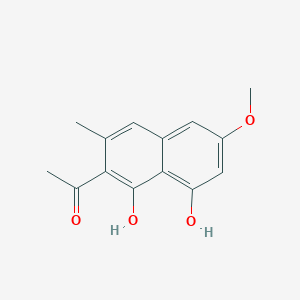

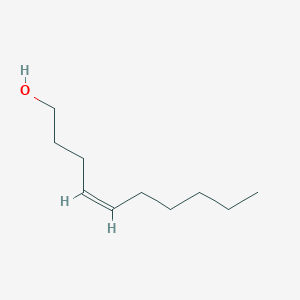
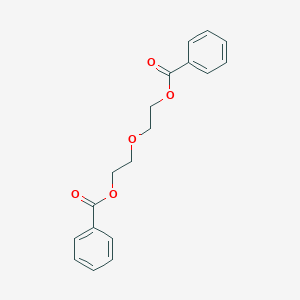

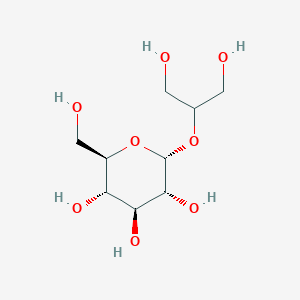


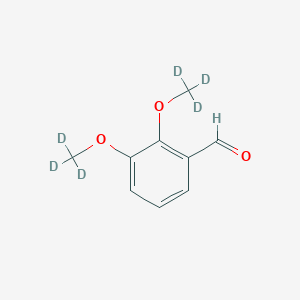
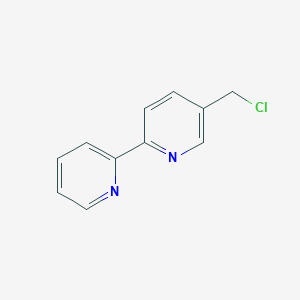
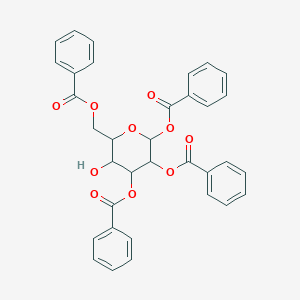
![1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide](/img/structure/B31929.png)

